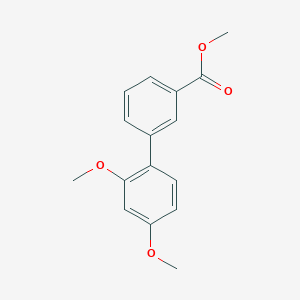

Methyl 3-(2,4-dimethoxyphenyl)benzoate

Description

Methyl 3-(2,4-dimethoxyphenyl)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a 2,4-dimethoxyphenyl group at the 3-position. The 2,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups at positions 2 and 4 of the phenyl ring, influencing the compound’s electronic properties and steric profile. Such derivatives are often synthesized via multi-step reactions involving nucleophilic substitutions or esterification, as exemplified in triazine-based synthetic routes .

The compound’s physicochemical properties, such as melting point (79–82°C) and chromatographic behavior (Rf = 0.18 in hexane/EtOAc, 2:1), have been documented in synthetic studies . Its ¹H NMR spectrum (DMSO-d₆, 200 MHz) shows characteristic signals for methoxy groups (δ = 3.76 ppm) and aromatic protons, confirming its structural identity .

Properties

IUPAC Name |

methyl 3-(2,4-dimethoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-7-8-14(15(10-13)19-2)11-5-4-6-12(9-11)16(17)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXXCRRJSKWFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dimethoxyphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-(2,4-dimethoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethoxyphenyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: 3-(2,4-Dimethoxyphenyl)benzoic acid or quinones.

Reduction: 3-(2,4-Dimethoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(2,4-dimethoxyphenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethoxyphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may also interact with enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-methoxybenzoate (CAS 5368-81-0)

- Structure : Lacks the 2,4-dimethoxyphenyl group; instead, a single methoxy group is present at the 3-position of the benzoate ring.

- Properties : Simpler substitution pattern reduces steric hindrance and electronic complexity. Lower molecular weight (180.17 g/mol vs. 286.29 g/mol for the target compound) results in differences in solubility and melting point (reported as 34–36°C) .

- Applications : Primarily used as a synthetic intermediate, contrasting with the triazine-linked derivatives of Methyl 3-(2,4-dimethoxyphenyl)benzoate, which have been explored in materials science .

Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0)

- Structure : Features two methoxy groups at the 3- and 5-positions of the benzoate ring, creating a symmetrical substitution pattern.

- Properties : Symmetry enhances crystallinity, leading to a higher melting point (94–96°C) compared to the target compound . The absence of a pendant phenyl group reduces π-π stacking interactions, affecting solubility in polar solvents.

- Synthetic Utility: Often employed in the synthesis of polyphenolic analogs, whereas this compound is used in triazine-based scaffolds for agrochemicals .

Methyl (E)-3-(3,4-dimethoxyphenyl)propenoate

- Structure: Contains a propenoate ester with a 3,4-dimethoxyphenyl substituent, differing in conjugation and rigidity.

- Properties : The α,β-unsaturated ester system allows for Michael addition reactions, a reactivity absent in the fully saturated benzoate core of the target compound. Reported LCMS data (m/z 294 [M+H]⁺) highlight distinct fragmentation patterns .

- Biological Relevance: Found in plant extracts (e.g., Leonotis nepetifolia), suggesting natural occurrence, unlike the synthetic origin of this compound .

Ethyl 4-hydroxybenzoate (Compound 8 from Scutellaria barbata)

- Properties : The hydroxyl group increases polarity, enhancing aqueous solubility (logP ≈ 1.5) compared to the more lipophilic this compound (predicted logP ≈ 2.8).

Physicochemical and Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.